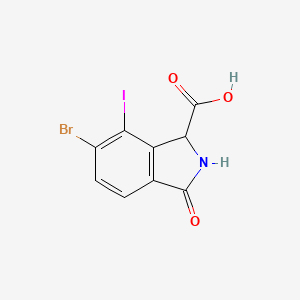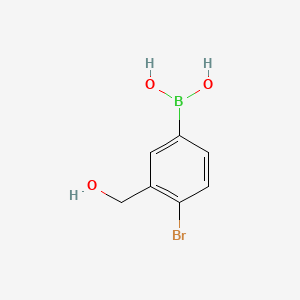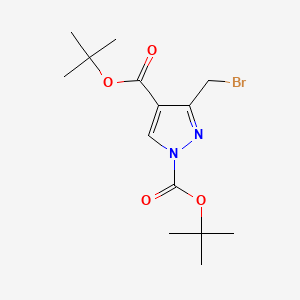
Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, along with two tert-butyl ester groups. It is of significant interest in organic synthesis and various scientific research fields due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate typically involves the bromination of a suitable pyrazole precursor. One common method includes the reaction of 3-(hydroxymethyl)-1H-pyrazole-1,4-dicarboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions: Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazole derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove the bromine atom or to convert the ester groups into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used under mild to moderate temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
科学研究应用
Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
1-(Bromomethyl)-3,5-di-tert-butylbenzene: Similar in having a bromomethyl group and tert-butyl groups but differs in the aromatic ring structure.
Di-tert-butyl azodicarboxylate: Shares the tert-butyl ester groups but has different reactivity due to the presence of an azo group.
Uniqueness: Di-tert-butyl 3-(bromomethyl)-1H-pyrazole-1,4-dicarboxylate is unique due to the combination of the pyrazole ring with bromomethyl and tert-butyl ester groups, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
属性
分子式 |
C14H21BrN2O4 |
|---|---|
分子量 |
361.23 g/mol |
IUPAC 名称 |
ditert-butyl 3-(bromomethyl)pyrazole-1,4-dicarboxylate |
InChI |
InChI=1S/C14H21BrN2O4/c1-13(2,3)20-11(18)9-8-17(16-10(9)7-15)12(19)21-14(4,5)6/h8H,7H2,1-6H3 |
InChI 键 |
JNRDZTCIMHSBQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=CN(N=C1CBr)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


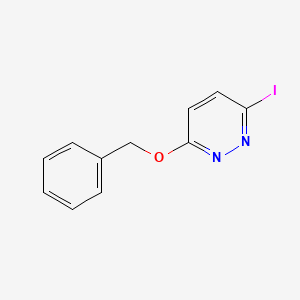
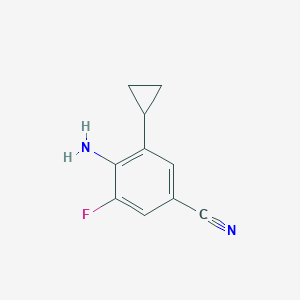
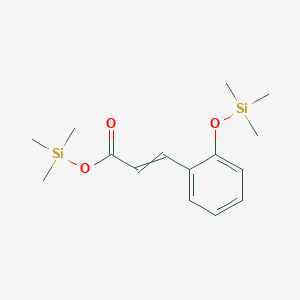
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
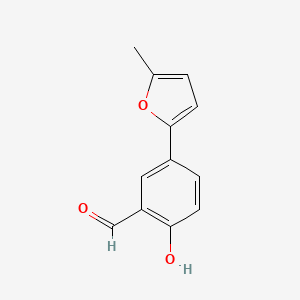
![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
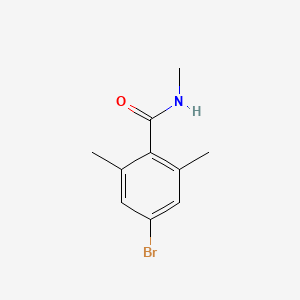
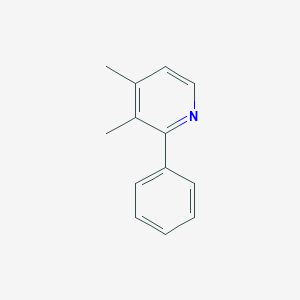
![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
